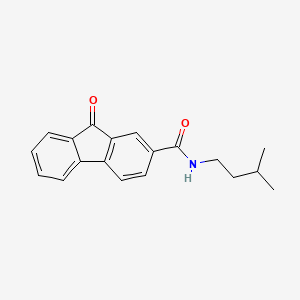

N-isopentyl-9-oxo-9H-fluorene-2-carboxamide

Description

N-Isopentyl-9-oxo-9H-fluorene-2-carboxamide is a fluorene derivative characterized by a ketone group at position 9 and a carboxamide moiety at position 2, with an isopentyl (3-methylbutyl) group attached to the amide nitrogen. Its molecular formula is C₁₈H₁₉NO₂, yielding a molecular weight of 283.36 g/mol (calculated).

Properties

IUPAC Name |

N-(3-methylbutyl)-9-oxofluorene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-12(2)9-10-20-19(22)13-7-8-15-14-5-3-4-6-16(14)18(21)17(15)11-13/h3-8,11-12H,9-10H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFMAKZHKANTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-9-oxo-9H-fluorene-2-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with isopentylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-9-oxo-9H-fluorene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-isopentyl-9-oxo-9H-fluorene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-cancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopentyl-9-oxo-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. For example, it could induce apoptosis in cancer cells by activating caspase enzymes, leading to programmed cell death.

Comparison with Similar Compounds

Positional Isomerism: 2- vs. 4-Carboxamide Derivatives

The position of the carboxamide group on the fluorene backbone significantly impacts electronic distribution and steric accessibility. For example:

Substituent Effects on Physicochemical Properties

Substituents on the amide nitrogen modulate lipophilicity, solubility, and steric bulk:

*Estimated using analogous alkyl-substituted carboxamides.

- Lipophilicity : The target’s isopentyl group increases logP compared to polar substituents (e.g., hydroxyethoxyethyl) but remains less lipophilic than aromatic substituents (e.g., biphenyl) .

- Solubility : Polar groups like hydroxyethoxyethyl enhance aqueous solubility, whereas the target’s isopentyl chain may favor membrane permeability .

Key Research Findings

Positional Isomerism : 2-Carboxamide derivatives (target) may exhibit distinct electronic profiles compared to 4-carboxamide analogs due to reduced conjugation with the fluorene ketone.

Substituent Design :

- Polar substituents (e.g., hydroxyethoxyethyl) improve solubility but may limit blood-brain barrier penetration.

- Aromatic/hydrophobic groups (e.g., biphenyl, isopentyl) enhance lipophilicity, favoring hydrophobic interactions in drug-receptor binding .

Computational Modeling : Tools like GAMESS () could predict electronic properties and optimize substituent effects for target-specific activity .

Biological Activity

N-isopentyl-9-oxo-9H-fluorene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorene backbone with an isopentyl side chain and a carboxamide functional group. Its structure can influence its solubility, stability, and interaction with biological targets, making it a unique candidate for pharmacological studies.

Research suggests that this compound may induce apoptosis in cancer cells. This is supported by studies indicating that similar compounds can activate caspases, which are critical enzymes in the apoptotic pathway. The compound's mechanism appears to involve:

- Caspase Activation : Induction of caspase activity leading to programmed cell death.

- Cell Cycle Arrest : Evidence shows that related compounds can cause cell cycle arrest in the G2/M phase, which precedes apoptosis .

- Biochemical Pathways : The compound may interact with various signaling pathways that regulate cell survival and death.

Anti-Cancer Properties

This compound has been studied for its anti-cancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| T47D (Breast Cancer) | 0.15 - 0.29 | Caspase activation |

| HCT116 (Colon Cancer) | 0.15 - 0.29 | Cell cycle arrest |

| SNU398 (Liver Cancer) | 0.15 - 0.29 | Induction of apoptosis |

These findings indicate that the compound exhibits sub-micromolar potency in inhibiting growth and inducing apoptosis in various cancer cell lines .

Structure-Activity Relationship (SAR)

Research into the SAR of N-isopentyl-9-oxo-9H-fluorene derivatives has revealed that modifications to the fluorene ring can significantly impact biological activity. For instance, certain substitutions at specific positions on the ring improve potency against cancer cells while retaining favorable pharmacological properties .

Case Studies

- Study on Apoptosis Induction : A study highlighted the induction of apoptosis via caspase activation in T47D cells treated with this compound. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, demonstrating the compound's potential as an anti-cancer agent .

- Comparative Analysis with Related Compounds : Comparative studies showed that while N-isopentyl derivatives exhibited notable anti-cancer activity, modifications such as introducing different alkyl groups could either enhance or diminish efficacy, emphasizing the importance of structural integrity for biological function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.